1H-Indene, 3-methoxy-1-methyl-
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Overview
Description
1H-Indene, 3-methoxy-1-methyl- is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the third position and a methyl group at the first position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene, 3-methoxy-1-methyl- can be synthesized through several methods. One common approach involves the cyclization of substituted phenols using palladium-catalyzed Suzuki coupling followed by ring-closing metathesis with ruthenium catalysts . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .
Industrial Production Methods: Industrial production of 1H-Indene, 3-methoxy-1-methyl- typically involves large-scale cyclization reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 3-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1H-Indene, 3-methoxy-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene, 3-methoxy-1-methyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
- 1H-Indene, 3-methyl-
- 1H-Indene, 3-methoxy-
- 1H-Indene, 1-methyl-
Comparison: 1H-Indene, 3-methoxy-1-methyl- is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 1H-Indene, 3-methyl-, the methoxy group adds additional functionality, making it more versatile in chemical synthesis. Similarly, the presence of the methyl group distinguishes it from 1H-Indene, 3-methoxy-, potentially altering its physical and chemical properties.
Properties
CAS No. |
110808-70-3 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methoxy-1-methyl-1H-indene |
InChI |
InChI=1S/C11H12O/c1-8-7-11(12-2)10-6-4-3-5-9(8)10/h3-8H,1-2H3 |
InChI Key |
JQUDOQURNCFNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
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